Home > Products > Screening Compounds P17687 > (+)-LSD tartrate
(+)-LSD tartrate - 17676-08-3

(+)-LSD tartrate

Catalog Number: EVT-274001
CAS Number: 17676-08-3
Molecular Formula: C24H31N3O7
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Semisynthetic derivative of ergot (Claviceps purpurea). It has complex effects on serotonergic systems including antagonism at some peripheral serotonin receptors, both agonist and antagonist actions at central nervous system serotonin receptors, and possibly effects on serotonin turnover. It is a potent hallucinogen, but the mechanisms of that effect are not well understood.
Overview

(+)-LSD tartrate, or lysergic acid diethylamide tartrate, is a semi-synthetic compound derived from lysergic acid. It is primarily known for its psychoactive properties and is classified as a hallucinogen. This compound is characterized by its complex molecular structure, which includes a bicyclic indole ring system and a diethylamide group. The tartrate salt form is often used in research due to its stability and solubility in aqueous solutions.

Source

The primary source of lysergic acid, the precursor to (+)-LSD tartrate, is the ergot fungus (Claviceps purpurea), which grows on rye and other grains. The synthesis of (+)-LSD tartrate can be achieved through various chemical methods, including total synthesis and extraction from natural sources.

Classification

(+)-LSD tartrate is classified under the following categories:

  • Chemical Class: Tryptamines
  • Psychoactive Class: Hallucinogens
  • Regulatory Status: Schedule I controlled substance in many jurisdictions due to its potential for abuse and lack of accepted medical use.
Synthesis Analysis

The synthesis of (+)-LSD tartrate involves several complex steps, typically starting from lysergic acid. Various synthetic routes have been developed over the years, including:

  1. Biotechnological Methods: These involve fermentation processes to extract ergot alkaloids, which are then converted into lysergic acid.
  2. Total Synthesis: This method encompasses multiple chemical reactions to construct the lysergic acid structure from simpler organic compounds.

Technical Details

One notable synthetic route involves the use of palladium-catalyzed reactions, such as the Heck reaction, to form key intermediates that lead to the final product. For example, palladium(0) facilitates olefin insertion and carbon-carbon bond formation, which are critical in constructing the tetracyclic structure of lysergic acid .

Molecular Structure Analysis

The molecular structure of (+)-LSD tartrate can be described as follows:

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: 323.432 g/mol
  • Structural Features:
    • A bicyclic indole ring system.
    • An amide functional group attached to a diethyl side chain.
    • The presence of a tartrate moiety enhances solubility.

Structural Data

The compound exhibits stereoisomerism due to the presence of chiral centers in its structure, which contributes to its pharmacological effects.

Chemical Reactions Analysis

(+)-LSD tartrate undergoes various chemical reactions that can be exploited for analytical purposes:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
  2. Reduction: The compound can be reduced to yield derivatives with altered psychoactive properties.
  3. Degradation Studies: Investigating the stability of (+)-LSD tartrate under different pH and temperature conditions helps understand its degradation pathways .

Technical Details

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to quantify (+)-LSD tartrate in biological samples or illicit preparations. These methods often involve specific mobile phases and detection wavelengths tailored for optimal separation and identification .

Mechanism of Action

The mechanism of action of (+)-LSD tartrate primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. Upon binding:

  1. Receptor Activation: This leads to altered neurotransmitter release, affecting mood, perception, and cognition.
  2. Signal Transduction: The activation triggers intracellular signaling cascades that result in heightened sensory perception and altered states of consciousness.

Data on Mechanism

Research indicates that the effects of (+)-LSD tartrate are dose-dependent and can vary significantly among individuals based on genetic factors and previous exposure to hallucinogens

4
.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid in its pure form.
  • Melting Point: Approximately 200 °C (392 °F), although this may vary based on purity.

Chemical Properties

  • Solubility: Soluble in water and alcohols; poorly soluble in non-polar solvents.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dark place.
Applications

(+)-LSD tartrate has several applications beyond recreational use:

  1. Scientific Research: Used extensively in psychopharmacology studies to investigate brain function and consciousness.
  2. Therapeutic Potential: Emerging research suggests potential benefits in treating mental health disorders such as depression and anxiety through controlled psychedelic therapy.
  3. Analytical Chemistry: Utilized as a standard reference compound for developing analytical methods for detecting lysergic acid diethylamide in various matrices .
Historical Context and Evolution of (+)-LSD Tartrate in Scientific Research

Emergence of LSD Derivatives in 20th-Century Psychopharmacology

(+)-Lysergic acid diethylamide tartrate ((+)-LSD tartrate) originated from systematic investigations into ergot alkaloids. Swiss chemist Albert Hofmann at Sandoz Laboratories first synthesized LSD in 1938 while studying lysergic acid derivatives for potential analeptics (respiratory stimulants). The psychoactive properties were discovered accidentally in 1943 when Hofmann absorbed a trace amount during re-synthesis, experiencing unprecedented perceptual alterations [1] [4]. This discovery positioned LSD as the prototypical serotonergic psychedelic, differing structurally from earlier plant-derived hallucinogens like mescaline.

Sandoz marketed LSD tartrate under the trade name Delysid starting in 1947, providing ampules to researchers for experimental psychiatry. Its molecular architecture—comprising an indole ring system with asymmetric carbons at positions 5 and 8—allowed four stereoisomers. Only the d-isomer ((+)-LSD) demonstrated psychoactive properties due to its precise fit at serotonin receptors [2] [7]. Throughout the 1950s–1960s, nearly 10,000 scientific publications explored LSD derivatives, though none matched (+)-LSD’s potency or unique effect profile [2].

Table 1: Key Historical Milestones in LSD Research

YearEventSignificance
1938Initial synthesis by Albert HofmannPart of ergot alkaloid screening program
1943Accidental discovery of psychoactive effectsFirst recorded LSD "trip" (Bicycle Day, April 19)
1947Sandoz markets Delysid (LSD tartrate)Enables global psychiatric research
1965Termination of Sandoz productionResponse to recreational diversion and regulatory pressure

Role of (+)-LSD Tartrate in Early Serotonergic Receptor Studies

(+)-LSD tartrate became indispensable for characterizing serotonin (5-hydroxytryptamine, 5-HT) neurotransmission. Radioligand binding studies in the 1970s–1980s utilized [³H]-LSD to map receptor distributions, revealing:

  • High-affinity binding to 5-HT₂ₐ (Kd = 1.2 nM), 5-HT₂꜀, and 5-HT₁ₐ receptors in mammalian brains, with lower affinity for dopamine D₂ receptors [6] [8].
  • Species-specific variations: In Helix pomatia (snail) neural tissue, [³H]-LSD bound serotonin sites (Kd = 1.2 nM) and dopamine sites (Kd = 0.5 nM), demonstrating its utility in differentiating monoaminergic pathways [6].

LSD’s ability to activate distinct intracellular cascades unlike serotonin—termed "functional selectivity"—was pivotal. While both ligands bound 5-HT₂ₐ receptors, LSD preferentially activated phospholipase A₂ over Gq-mediated pathways, explaining its unique capacity to alter cognition without merely mimicking serotonin [10]. Mechanistic studies further revealed that LSD modulated cortical gene expression within 90 minutes of administration, inducing:

  • Immediate early genes: c-fos (2-fold increase) and arc (5-fold increase in prefrontal cortex), regulators of synaptic plasticity [10].
  • Glutamatergic signaling genes: ania3 and krox-20, suggesting enhanced excitatory neurotransmission [10].

Table 2: LSD’s Receptor Affinity Profile

Receptor TypeAffinity (Kd)Primary Signaling EffectFunctional Role
5-HT₂ₐ1–3 nMPhospholipase A₂ activationHallucinogenesis, cortical integration
5-HT₁ₐ4–6 nMcAMP inhibitionMood modulation, anxiety reduction
Dopamine D₂20–30 nMcAMP inhibitionPsychomotor activation

Transition from Recreational Use to Controlled Biomedical Investigation

Cultural stigmatization halted LSD research by the 1970s, but 21st-century neuroscience revived interest using rigorous methodologies. Critical shifts included:

  • Pharmacokinetic standardization: A 2025 crossover study confirmed bioequivalence between LSD base and tartrate oral formulations, with 80% absolute bioavailability and identical pharmacodynamic profiles. This enabled reliable dosing in clinical trials [3].
  • Mechanistic insights: fMRI studies demonstrated that LSD reduced default mode network (DMN) oscillatory power, "flattening" hierarchical brain organization. This correlated with ego-dissolution and therapeutic insights in psychiatric disorders [4] [9].

Recent FDA designation of MM120 (a tartrate formulation) as a Breakthrough Therapy for generalized anxiety disorder (2024) validated renewed biomedical interest. Key studies underpinning this shift:

  • Anxiety disorders: A 2014 trial showed 200 µg LSD reduced anxiety by 20% in life-threatening illness, with effects persisting ≥1 year [1] [5].
  • Depression: A 2023 randomized trial found 26 µg LSD significantly improved Beck Depression Inventory (BDI) scores in participants with baseline BDI ≥17 within 48 hours, attributed to enhanced neuroplasticity [9].

Table 3: Modern Clinical Applications Under Investigation

ConditionStudy DesignKey FindingMechanistic Insight
Generalized AnxietyPhase II double-blind (2023)FDA breakthrough status (2024)DMN modulation, ego dissolution
Alcohol Use DisorderMeta-analysis (2015)50% abstinence at 1 year post-single doseDisruption of addictive neural circuits
Cluster HeadachesObservational studiesReduced attack frequencyVasoconstrictive/neural anti-inflammatory

Properties

CAS Number

17676-08-3

Product Name

(+)-LSD tartrate

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1

InChI Key

HQMPRARIZOUKRO-AJLBZGGQSA-N

SMILES

CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.C(C(C(=O)[O-])O)(C(=O)[O-])O

Solubility

Soluble in DMSO

Synonyms

LSD 25 tartrate

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.